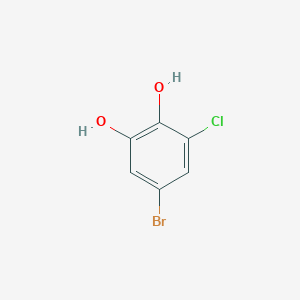
2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using methyl iodide to yield the desired thiazole derivative . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields compared to conventional heating methods . This approach is particularly useful for scaling up the production of this compound for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating fungal infections and other diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole involves its interaction with fungal cell membranes, leading to increased permeability and subsequent cell death . The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, disrupting their normal function and inhibiting fungal growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole include other thiazole derivatives such as:
- 2-Hydrazinyl-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
- 2-Hydrazinyl-4-methyl-5-(phenyldiazenyl)thiazole
Uniqueness
What sets this compound apart from these similar compounds is its specific antifungal activity and the unique structural features that contribute to its high efficacy against Candida and Cryptococcus species . Additionally, its synthetic accessibility and potential for further functionalization make it a valuable compound in medicinal chemistry research.
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7-10(13-11(14-12)16-7)8-3-5-9(15-2)6-4-8/h3-6H,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDCHHRILDEBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NN)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(PHENYLSULFANYL)BUTANAMIDE HYDROCHLORIDE](/img/structure/B2947949.png)
![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2947951.png)
![Tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(phenylcarbamoyl)pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2947952.png)









![3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE](/img/structure/B2947969.png)

